molecular formula C13H18N2O B2436364 1-(1-Propylbenzimidazol-2-yl)propan-1-ol CAS No. 890640-88-7

1-(1-Propylbenzimidazol-2-yl)propan-1-ol

Cat. No. B2436364
CAS RN: 890640-88-7
M. Wt: 218.3
InChI Key: LMPLMPRIWDMDSQ-UHFFFAOYSA-N
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Description

“1-(1-Propylbenzimidazol-2-yl)propan-1-ol” is a compound that contains a propylbenzimidazole group attached to a propanol group . Benzimidazole is a type of organic compound that consists of a benzene ring fused to an imidazole ring . Propanol, on the other hand, is a primary alcohol with the formula CH3CH2CH2OH .


Synthesis Analysis

While the specific synthesis for “1-(1-Propylbenzimidazol-2-yl)propan-1-ol” is not available, similar compounds can be synthesized through various methods. For instance, imidazole compounds can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia . Propanol can be produced via the hydrolysis of propyl chloride .


Molecular Structure Analysis

The molecular structure of “1-(1-Propylbenzimidazol-2-yl)propan-1-ol” would likely consist of a benzimidazole ring attached to a propyl group, and a propanol group attached to the benzimidazole ring at the 1-position .

Scientific Research Applications

Antifungal Applications

A number of studies have focused on the synthesis and biological evaluation of benzimidazole derivatives as antifungal compounds. For instance, Zambrano-Huerta et al. (2019) synthesized a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives displaying high activity against Candida spp. strains, suggesting potential as fluconazole analogues with outstanding selectivity against certain Candida species (Zambrano-Huerta et al., 2019). Similarly, Zhang et al. (2012) reported the synthesis of 1H-benzimidazol-1-yl acetates/propionates containing the 1H-1,2,4-triazole moiety, demonstrating significant in vitro antifungal activities against plant pathogens (Zhang et al., 2012).

DNA Binding and Antitumor Activity

The study by Mann et al. (2001) introduced a novel bisbenzimidazole compound showing potent growth inhibition of ovarian carcinoma cell lines and antitumor activity, highlighting its binding in the DNA minor groove region (Mann et al., 2001).

Agricultural Applications

Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole, two widely used fungicides in agriculture. This approach aimed at reducing losses due to leaching or degradation and decreasing toxicity (Campos et al., 2015).

properties

IUPAC Name

1-(1-propylbenzimidazol-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-3-9-15-11-8-6-5-7-10(11)14-13(15)12(16)4-2/h5-8,12,16H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPLMPRIWDMDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Propylbenzimidazol-2-yl)propan-1-ol

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